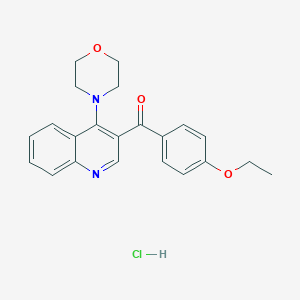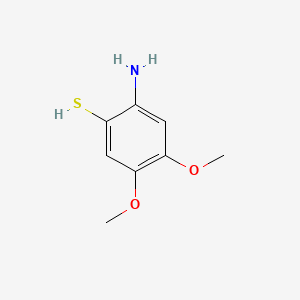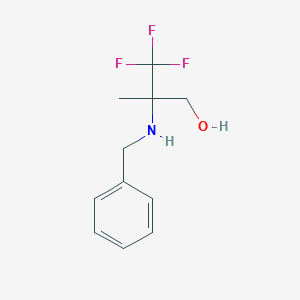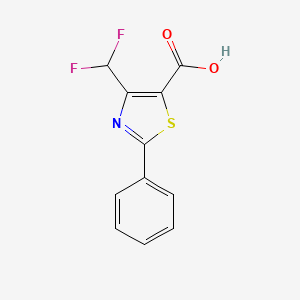![molecular formula C19H26N4O2S2 B2775669 N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 896023-90-8](/img/structure/B2775669.png)
N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of anilines with acetyl chloride to form different electrophiles . The targeted bi-heterocyclic compounds are synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles . The proposed structures of newly synthesized compounds are deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis .Applications De Recherche Scientifique
Central Nervous System Activity
Recent research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are structurally related to N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide, has shown promising central nervous system (CNS) activity. These compounds, characterized by different substituents in the thiadiazole moiety, have been found to possess marked antidepressant and anxiolytic properties. Their efficiency is comparable to that of reference drugs like Imipramine and Diazepam, highlighting their potential for therapeutic application in treating mood disorders without significant side effects such as sedation and amnesia at therapeutic doses (Clerici et al., 2001).
Antimicrobial and Antifungal Activity
Another area of application for this class of compounds is in antimicrobial and antifungal treatments. Novel series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones have demonstrated anticipated antimicrobial activity. The synthetic approach involved converting β-aroylacrylic acid with 5-amino-1,3,4-thiadiazole-2-thiol, indicating a potential route for the development of new antimicrobial agents (El-Badry et al., 2018).
Anticancer Properties
The compound's relevance extends to anticancer research, with derivatives showing good activity against various cancer species. This suggests its utility as a lead compound for further development in cancer treatment, reinforcing the importance of the structural motif in designing new therapeutic agents (Ren et al., 2000).
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with thiadiazole groups has revealed significant potential for photodynamic therapy (PDT) applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them excellent candidates for Type II photosensitizers in PDT. Their effectiveness in generating singlet oxygen, essential for the photochemical eradication of cancer cells, underscores the potential of thiadiazole derivatives in medical applications (Pişkin et al., 2020).
Antitubercular Agents
The development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles as antituberculosis agents represents a significant advancement in the treatment of tuberculosis. These compounds have shown exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect, combined with low toxicity in mammalian cells, positions them as promising candidates for new antituberculosis therapies (Karabanovich et al., 2016).
Propriétés
IUPAC Name |
N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S2/c1-4-5-6-14-7-9-15(10-8-14)20-17(25)12-26-19-23-22-18(27-19)21-16(24)11-13(2)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCBCNWBDHAHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)


![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2775596.png)



![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide](/img/structure/B2775607.png)

![N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2775609.png)